6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Description
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a heterocyclic compound featuring an indazole core substituted with fluorine, a methyl group, a tetrahydropyran (THP) protecting group, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (boronate ester) moiety. This compound is of significant interest in medicinal chemistry and materials science due to its structural complexity and functional versatility. The boronate ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds . The fluorine atom and THP protecting group influence electronic properties and stability, respectively, making this compound a valuable intermediate in drug discovery pipelines .
Properties
Molecular Formula |
C19H26BFN2O3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
6-fluoro-5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
InChI |
InChI=1S/C19H26BFN2O3/c1-12-14(21)10-15-13(11-22-23(15)16-8-6-7-9-24-16)17(12)20-25-18(2,3)19(4,5)26-20/h10-11,16H,6-9H2,1-5H3 |
InChI Key |
HAGPEZVBBKFBDC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC(=C2C)F)C4CCCCO4 |
Origin of Product |
United States |
Biological Activity
6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS No. 2241720-68-1) is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 360.23 g/mol. The structure includes:
- Indazole core : Provides a framework for biological activity.
- Fluorine atom : Enhances lipophilicity and potentially affects binding interactions.
- Tetrahydro-2H-pyran moiety : May influence pharmacokinetic properties.
- Dioxaborolane group : Known for facilitating cross-coupling reactions and enhancing reactivity.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds structurally related to 6-Fluoro-5-methyl-indazole derivatives. For instance, compounds exhibiting non-covalent interactions with viral enzymes have shown significant efficacy against SARS-CoV-2. In vitro assays demonstrated that certain derivatives achieved nanomolar activity, indicating strong antiviral properties comparable to established antiviral agents like remdesivir .
The proposed mechanism involves inhibition of viral replication by targeting specific viral proteases. This non-canonical binding mode allows for effective interference with the viral life cycle. Molecular docking studies suggest that the indazole scaffold facilitates binding to the active sites of these enzymes, thereby inhibiting their function .
Case Study 1: In Vitro Efficacy Against SARS-CoV-2
In a recent study, a derivative of the indazole compound was tested in Vero E6 cells infected with SARS-CoV-2. The results indicated a significant reduction in viral RNA load within three days, with nearly complete inhibition by day five. The compound exhibited an IC50 value in the low micromolar range, demonstrating its potential as an antiviral agent .
Case Study 2: Structure-Based Optimization
A structure-based optimization approach was applied to develop more potent analogs of the indazole series. Compounds were synthesized and screened against viral proteases, revealing several candidates with improved inhibitory profiles and favorable pharmacokinetic characteristics. This iterative process underscores the importance of structural modifications in enhancing biological activity .
Data Tables
| Compound ID | IC50 (SARS-CoV-1) μM | IC50 (SARS-CoV-2) μM |
|---|---|---|
| 41 | 0.019 ± 0.005 | 0.068 ± 0.023 |
| 35 | 0.657 ± 0.405 | 0.746 ± 0.098 |
| 36 | 0.334 ± 0.126 | 0.270 ± 0.067 |
Table summarizing the IC50 values for selected compounds against SARS-CoV proteases .
Comparison with Similar Compounds
5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Structure : Replaces the indazole core with a pyrazole ring and substitutes the THP group with a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group.
- Key Differences :
- Heterocycle : Pyrazole (5-membered ring) vs. indazole (6-membered bicyclic system).
- Protecting Group : SEM (base-stable) vs. THP (acid-labile).
- Molecular Weight : 342.29 g/mol (pyrazole) vs. ~415 g/mol (estimated for the indazole derivative).
- Reactivity : The SEM group enhances stability under basic conditions, favoring reactions requiring prolonged alkaline environments, whereas the THP group is advantageous in acid-catalyzed deprotection steps .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Structure : Features a pyrrolopyridine core instead of indazole.
- Key Differences :
- Electronic Profile : The fused pyrrole-pyridine system increases electron density at the boron center compared to the electron-deficient indazole derivative.
- Application : Used in coupling reactions for kinase inhibitor synthesis, highlighting the role of core heterocycles in directing biological activity .
Fluorinated Heterocycles Without Boronate Esters
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole
- Structure : Benzimidazole core with a fluorine substituent and a benzo[d][1,3]dioxol-5-yloxy group.
- Key Differences :
- Functional Groups : Lacks a boronate ester but includes a metabolically stable benzodioxole moiety.
- Synthetic Route : Prepared via condensation of diamine derivatives with aldehydes under oxidative conditions, contrasting with the palladium-catalyzed cross-coupling used for boronate-containing analogs .
Electronic and Steric Effects
- Fluorine Substituent: The electron-withdrawing fluorine atom in the indazole derivative enhances the electrophilicity of the boronate ester, accelerating transmetalation in Suzuki-Miyaura reactions compared to non-fluorinated analogs. This effect is quantified by the "absolute hardness" (η) parameter, where lower η values correlate with higher reactivity .
- The THP group balances steric bulk and ease of removal, critical for multi-step syntheses .
Data Tables
Table 1: Comparative Properties of Boronate-Containing Heterocycles
*Estimated based on analogous reactions .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 6-Fluoro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves:
- Construction or modification of the indazole core.
- Introduction of the tetrahydro-2H-pyran-2-yl protecting group on the nitrogen atom.
- Installation of the boronate ester group at the 4-position of the indazole ring.
- Incorporation of the fluorine and methyl substituents at the 6- and 5-positions, respectively.
The key step often involves palladium-catalyzed borylation of a halogenated indazole precursor to install the boronate ester functionality.
Detailed Synthetic Procedures
Borylation of Halogenated Indazole Precursors
A common and efficient method to prepare the boronate ester-substituted indazole involves palladium-catalyzed Miyaura borylation of a 4-halogenated indazole derivative. For example:
| Step | Reagents and Conditions | Details | Yield |
|---|---|---|---|
| 1 | 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole, bis(pinacolato)diboron, potassium acetate | Reaction in 1,4-dioxane solvent, degassed with nitrogen; Pd(dppf)Cl2·CH2Cl2 catalyst; stirred at 110°C for 12 hours | Not specified |
| 2 | Workup: Extraction with ethyl acetate, washing with brine, drying over sodium sulfate | Purification by chromatography | - |
This method yields the desired 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituted indazole with the tetrahydropyranyl protecting group intact.
Protection of Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group
Protection of the indazole nitrogen is achieved by reaction with 3,4-dihydro-2H-pyran in the presence of an acid catalyst such as p-toluenesulfonic acid monohydrate:
| Step | Reagents and Conditions | Details | Yield |
|---|---|---|---|
| 1 | Indazole-6-boronic acid pinacol ester, 3,4-dihydro-2H-pyran, p-toluenesulfonic acid monohydrate | Stirred in dichloromethane at room temperature overnight under argon atmosphere | Not specified |
| 2 | Workup: Quenched with saturated sodium bicarbonate, extracted with ethyl acetate, washed with brine, dried | Purification by normal phase chromatography | - |
This reaction installs the tetrahydro-2H-pyran-2-yl protecting group on the indazole nitrogen, facilitating further functionalization and improving compound stability.
Palladium-Catalyzed Cross-Coupling for Indole Derivatives
In related synthetic pathways, palladium-catalyzed cross-coupling reactions are employed to link indazole or pyrazole intermediates with other aromatic systems or substituents:
| Step | Reagents and Conditions | Details | Yield |
|---|---|---|---|
| 1 | 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, 5-bromo-2-methyl-1H-indole | Potassium carbonate as base, PdCl2(dppf)·CH2Cl2 catalyst, DMF/water solvent (9:1), argon atmosphere, 80°C for 16 hours | 30% isolated yield |
| 2 | Workup: Filtration, extraction with ethyl acetate, drying, concentration | Purification by silica gel chromatography | - |
This method demonstrates the versatility of palladium catalysis in assembling complex heterocyclic frameworks with boronate ester functionalities.
Summary of Reaction Conditions and Yields
| Reaction Step | Catalyst | Base | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Borylation of 4-bromo-5-chloro-indazole | Pd(dppf)Cl2·CH2Cl2 | KOAc | 1,4-dioxane | 110°C | 12 h | Not specified | Nitrogen degassed |
| Protection with 3,4-dihydro-2H-pyran | p-Toluenesulfonic acid monohydrate | - | CH2Cl2 | RT | Overnight | Not specified | Argon atmosphere |
| Pd-catalyzed cross-coupling with indole | PdCl2(dppf)·CH2Cl2 | K2CO3 | DMF/H2O (9:1) | 80°C | 16 h | 30 | Argon atmosphere |
Research Discoveries and Notes
The use of the tetrahydro-2H-pyran-2-yl protecting group is advantageous for protecting the indazole nitrogen during palladium-catalyzed transformations, preventing side reactions and enhancing product stability.
The Miyaura borylation reaction is a key step to introduce the boronate ester, which is a versatile functional group for further Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse derivatives.
Palladium catalysts such as Pd(dppf)Cl2·CH2Cl2 and PdCl2(dppf)·CH2Cl2 are commonly employed due to their high efficiency and selectivity in borylation and cross-coupling reactions.
Reaction atmospheres of inert gases (argon or nitrogen) and degassing of solvents are critical to prevent catalyst deactivation and improve yields.
Purification is typically achieved by silica gel column chromatography using gradients of ethyl acetate and hexanes, ensuring high purity of the final compounds.
Q & A
Basic Research Questions
Q. How can the structural identity of this indazole-boronate compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify substituent positions. For example, the tetrahydropyran (THP) protecting group shows characteristic signals: δ ~1.5–1.9 ppm (multiplet for cyclohexyl protons) and δ ~3.5–4.0 ppm (methyleneoxy protons) . The dioxaborolane group exhibits a singlet at δ ~1.3 ppm for methyl groups .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., 4-boronate vs. 5-boronate substitution) by single-crystal analysis. Similar indazole derivatives have been resolved using this method .
- Mass Spectrometry (HRMS) : Confirm molecular weight and isotopic patterns (e.g., B/B splitting in the boronate moiety) .
Q. What are the common synthetic routes for introducing the tetramethyl dioxaborolane group into indazole derivatives?
- Methodological Answer :
- Miyaura Borylation : React 6-fluoro-5-methyl-1-THP-indazole-4-bromide with bis(pinacolato)diboron (Bpin) in the presence of Pd(dppf)Cl catalyst and KOAc base in dioxane at 80–100°C. Monitor reaction progress via TLC or HPLC .
- Protection-Deprotection : Use THP as a temporary protecting group for the indazole nitrogen to prevent side reactions during boronation. Deprotection can be achieved with HCl in methanol .
Advanced Research Questions
Q. How can researchers optimize the boronation reaction to minimize byproducts like deboronation or protodeboronation?
- Methodological Answer :
- Condition Screening : Test Pd catalysts (e.g., Pd(OAc) vs. PdCl(dppf)) and bases (KOAc vs. KCO) to improve yield. For example, KOAc in dioxane reduces protodeboronation compared to stronger bases .
- Temperature Control : Maintain reaction temperatures below 100°C to prevent THP group cleavage .
- Additives : Use stabilizing agents like 1,4-benzoquinone to suppress oxidative deboronation .
- Table : Comparison of Reaction Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Byproducts Observed |
|---|---|---|---|---|---|
| Pd(dppf)Cl | KOAc | Dioxane | 80 | 78 | <5% deboronation |
| Pd(OAc) | KCO | THF | 100 | 55 | 20% protodeboronation |
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected H NMR splitting patterns)?
- Methodological Answer :
- Dynamic Effects : Check for rotational isomerism in the dioxaborolane group. Variable-temperature NMR (VT-NMR) can resolve splitting caused by slow rotation around the B–O bond .
- Impurity Analysis : Use HPLC-MS to detect trace intermediates (e.g., des-fluoro byproducts) that may skew integration ratios .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
Q. What strategies enhance the stability of the THP-protected indazole during long-term storage or under acidic/basic conditions?
- Methodological Answer :
- Storage Conditions : Store under inert atmosphere (N or Ar) at –20°C to prevent THP hydrolysis. Avoid exposure to moisture .
- pH Sensitivity : Avoid aqueous workup at pH <3 or >10. Use neutral buffers during purification (e.g., silica gel chromatography with hexane/EtOAc) .
- Alternative Protecting Groups : If THP proves unstable, test trityl or SEM groups, which offer higher acid resistance .
Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions, and what factors influence coupling efficiency?
- Methodological Answer :
- Coupling Partners : React with aryl halides (e.g., 4-bromotoluene) using Pd(PPh) catalyst and NaCO base in THF/HO (3:1) at 80°C .
- Key Factors :
- Solvent Polarity : Polar aprotic solvents (DMF, dioxane) improve solubility of boronate intermediates.
- Oxygen Exclusion : Degas solvents to prevent Pd catalyst oxidation, which reduces turnover .
- Monitoring : Track reaction progress via F NMR (fluorine as a reporter for coupling completion) .
Q. How can conflicting reports on biological activity (e.g., kinase inhibition vs. no activity) be resolved experimentally?
- Methodological Answer :
- Assay Reproducibility : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) and use positive controls (e.g., staurosporine for kinase assays) .
- Metabolic Stability : Test if THP deprotection in vivo generates active metabolites. Use LC-MS to monitor compound integrity in cell lysates .
- Structural Analogues : Synthesize derivatives lacking the boronate or fluorine group to isolate pharmacophoric elements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
